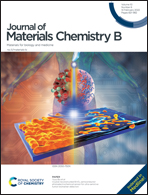Polysaccharide nanoparticles: from fabrication to applications
Journal of Materials Chemistry B Pub Date: 2021-04-24 DOI: 10.1039/D1TB00628B
Abstract
Polysaccharides have attracted considerable attention in a broad range of applications in recent years, which is due to their remarkable features such as biocompatibility, biodegradability, renewable origin, and facile modification. Considerable research efforts have been focused on developing polysaccharide nanoparticles and to promote their applications in various areas and biomedicine in particular. The present review highlights the properties of common polysaccharides used in nanoparticle formation as well as strategies to fabricate polysaccharide nanoparticles. Furthermore, the combination of polysaccharide nanoparticles and polymers is presented and brought into the context of applications. Finally, applications of polysaccharide nanoparticles as nano-delivery system, Pickering emulsion stabilisers, and material reinforcing agent in the fields of nanomedicine, cosmetics, and food system are highlighted. Moreover, this review describes and critically discusses present limitations and drawbacks in the preparation and use of polysaccharide nanoparticles, revealing directions to develop polysaccharide nanoparticles for further utilisation in various applications in the future.

Recommended Literature
- [1] Palladium-catalyzed synthesis of [60]fullerene-fused benzofurans via heteroannulation of phenols†
- [2] Unraveling the effects of linker substitution on structural, electronic and optical properties of amorphous zeolitic imidazolate frameworks-62 (a-ZIF-62) glasses: a DFT study†
- [3] Photochemistry of iron in aquatic environments
- [4] Back cover
- [5] Ammonium based zwitterions showing both LCST- and UCST-type phase transitions after mixing with water in a very narrow temperature range†
- [6] Regioselective enzymatic acylation of complex natural products: expanding molecular diversity†
- [7] A very mechanically strong and stretchable liquid-free double-network ionic conductor†
- [8] The electrochemical properties, nitrogen adsorption, and photocatalytic activities of three 3D metal–organic frameworks bearing the rigid terphenyl tetracarboxylates ligands†
- [9] Self-activation for activated carbon from biomass: theory and parameters†
- [10] Classical photopolymerization kinetics, exceptional gelation, and improved diffraction efficiency and driving voltage in scaffolding morphological H-PDLCs afforded using a photoinitibitor










